Okadaic Acid

Protein Phosphatase PP2A Selectivity Signal Transduction

Okadaic Acid (OA) is a polyether fatty acid marine toxin produced by dinoflagellates of the genera Prorocentrum and Dinophysis, functioning as a potent, reversible, and cell-permeable inhibitor of serine/threonine protein phosphatases (PPs). It exhibits a pronounced selectivity profile, with the highest affinity for the catalytic subunit of protein phosphatase 2A (PP2A; IC50 = 0.1–0.3 nM), while inhibiting PP1 at approximately 50–150-fold higher concentrations (IC50 = 15–50 nM).

Molecular Formula C44H68O13
Molecular Weight 805.0 g/mol
CAS No. 78111-17-8
Cat. No. B1677193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOkadaic Acid
CAS78111-17-8
SynonymsAcid, Ocadaic
Acid, Okadaic
Ocadaic Acid
Okadaic Acid
Molecular FormulaC44H68O13
Molecular Weight805.0 g/mol
Structural Identifiers
SMILESCC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O
InChIInChI=1S/C44H68O13/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49)/b10-9+/t26-,27-,28+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39-,41-,42+,43-,44-/m1/s1
InChIKeyQNDVLZJODHBUFM-WFXQOWMNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityReadily soluble in many organic solvents, degrading in acid or base
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Okadaic Acid (CAS 78111-17-8) for Research: A Quantitative Guide to PP2A Inhibition and Procurement


Okadaic Acid (OA) is a polyether fatty acid marine toxin produced by dinoflagellates of the genera Prorocentrum and Dinophysis, functioning as a potent, reversible, and cell-permeable inhibitor of serine/threonine protein phosphatases (PPs) . It exhibits a pronounced selectivity profile, with the highest affinity for the catalytic subunit of protein phosphatase 2A (PP2A; IC50 = 0.1–0.3 nM), while inhibiting PP1 at approximately 50–150-fold higher concentrations (IC50 = 15–50 nM) . OA also inhibits PP3, PP4, and PP5, but demonstrates negligible activity against PP2B (IC50 ≈ 5 μM) and does not inhibit PP2C . This differential inhibition profile forms the basis for its widespread use as a molecular probe in signal transduction research and as a chemical inducer in disease models such as tau hyperphosphorylation for Alzheimer's disease studies [1].

Why Substituting Okadaic Acid with Other PP Inhibitors Compromises Experimental Outcomes


Substituting Okadaic Acid with other common serine/threonine phosphatase inhibitors such as Calyculin A, Tautomycin, Fostriecin, or Microcystin-LR without considering their distinct selectivity, binding kinetics, and physicochemical properties introduces significant experimental variability. While these compounds share overlapping PP1/PP2A inhibition, their quantitative selectivity ratios differ markedly [1]. For instance, Calyculin A exhibits nearly equal potency against PP1 and PP2A, whereas Tautomycin preferentially inhibits PP1 over PP2A—a selectivity profile inverse to that of Okadaic Acid [1]. Furthermore, the reversibility of inhibition, binding site topography on PP2A, and solution stability of these molecules are not equivalent [2] . Simple in-class substitution based solely on the descriptor 'PP2A inhibitor' therefore risks misinterpretation of biological results, irreproducibility of established disease models, and potential failure of time-sensitive biochemical assays due to differential compound stability in stock solutions . The following sections quantify these critical differences to guide precise scientific selection.

Quantitative Evidence for Okadaic Acid (CAS 78111-17-8) Versus Closest Comparators


PP2A Selectivity Ratio: Okadaic Acid Versus Calyculin A and Tautomycin

Okadaic Acid exhibits a pronounced selectivity for PP2A over PP1, a feature not shared by all in-class inhibitors. In vitro, Calyculin A does not discriminate between PP1 and PP2A, whereas Okadaic Acid is approximately 100-fold more selective for PP2A. Conversely, Tautomycin shows a strong preference for PP1, with a PP1/PP2A affinity ratio of 0.01–0.03 [1]. This differential selectivity is critical when designing experiments to deconvolute PP1-specific versus PP2A-specific signaling events [1].

Protein Phosphatase PP2A Selectivity Signal Transduction

Reversibility of PP2A Inhibition: Okadaic Acid Enables Functional Recovery Studies

Okadaic Acid's inhibition of PP2A is reversible, a property that distinguishes it from covalent inhibitors like Microcystin-LR. While Okadaic Acid induces rapid inhibition (t1/2 ≈ 10 minutes at 100 nM), its effect can be reversed over hours by washout or by the addition of purified PP2A catalytic subunit [1]. In contrast, Microcystin-LR binds covalently and essentially irreversibly to the PP2A active site [2]. This distinction allows researchers to use Okadaic Acid in pulse-chase or recovery experiments to assess the dynamics of phosphatase-dependent processes.

PP2A Inhibition Reversibility Washout Assays

Distinct PP2A Binding Site: Orthogonal Use with Fostriecin for Target Validation

Okadaic Acid and Fostriecin, both PP2A-selective inhibitors, bind to distinct sites on the PP2A catalytic subunit. Studies using recombinant PP1/PP2A chimeras demonstrate that the high-affinity Fostriecin binding site does not overlap with the Okadaic Acid/Microcystin binding domain [1]. This non-overlapping binding topography provides a unique tool for orthogonal target validation, allowing researchers to confirm that observed biological effects are due to PP2A inhibition (via two structurally distinct inhibitors) rather than off-target binding [1].

PP2A Binding Site Fostriecin Target Validation

Solution Stability: Sodium Salt Form Offers Superior Storage Properties

The free acid form of Okadaic Acid exhibits limited stability in organic solvent stock solutions, even when stored frozen. Comparative stability assessments indicate that solutions of the free acid form are distinctly less stable than those prepared from the sodium salt form . The sodium salt of Okadaic Acid (CAS 209266-80-8) provides somewhat greater stability when stored in organic solvents such as DMSO or ethanol, making it the preferred formulation for long-term experimental use and reproducible dose-response studies .

Solution Stability Storage Formulation

Solubility Profile: Optimized Formulation for Cell Culture Applications

Okadaic Acid is soluble in DMSO up to 40 mg/mL and in ethanol up to 5 mg/mL, with the sodium salt form exhibiting improved stability in these organic solvents . This solubility profile facilitates the preparation of concentrated stock solutions for in vitro cell culture studies, where final DMSO concentrations can be kept low to avoid cytotoxicity. The compound is insoluble in water, necessitating initial dissolution in an organic solvent prior to dilution in aqueous buffers . This contrasts with some other phosphatase inhibitors, such as Cantharidin, which have different solubility characteristics that may limit their utility in certain assay formats.

Solubility Cell Culture DMSO

Induction of Tau Hyperphosphorylation: A Standardized Model for Alzheimer's Disease Research

Okadaic Acid is widely employed as a chemical inducer of tau hyperphosphorylation to model Alzheimer's disease (AD)-like tauopathy in vitro. Treatment of neuroblastoma (N2a) cells or primary neuronal cultures with 100 nM Okadaic Acid for 24 hours robustly induces tau hyperphosphorylation and oligomerization [1]. This model recapitulates early molecular events in AD pathogenesis and is used to screen for tau kinase inhibitors or to study the mechanisms of tau pathology [1] [2]. While other PP2A inhibitors like Calyculin A could theoretically be used, the specific dose (100 nM) and time course (24h) for Okadaic Acid have been extensively validated, providing a reproducible and well-characterized experimental system [2].

Alzheimer's Disease Tau Hyperphosphorylation Neurodegeneration

High-Value Application Scenarios for Okadaic Acid (CAS 78111-17-8) in Research


Dissecting PP2A-Specific Signaling Cascades in Signal Transduction Research

Researchers studying cellular signaling pathways often need to distinguish the roles of PP2A from those of PP1. As demonstrated in Section 3, Okadaic Acid's ~100-fold selectivity for PP2A over PP1 makes it the reagent of choice for these experiments [1]. In contrast, the use of Calyculin A, which inhibits both phosphatases equipotently, would confound data interpretation and obscure PP2A-specific effects. By treating cells with low nanomolar concentrations of Okadaic Acid (e.g., 1–10 nM), researchers can selectively inhibit PP2A and observe downstream changes in protein phosphorylation, kinase activation, and cellular responses, providing clear evidence of PP2A's regulatory role [1].

Establishing Reversible PP2A Inhibition for Pulse-Chase and Rescue Experiments

The reversible nature of Okadaic Acid's inhibition, as quantified in Section 3, is essential for experiments requiring temporal control over phosphatase activity. Researchers can treat cells with Okadaic Acid to inhibit PP2A, observe the resulting phenotype, and then wash out the compound to assess the recovery of function. Alternatively, they can perform rescue experiments by adding exogenous, purified PP2A catalytic subunit to reverse the inhibitory effect [2]. This approach is not feasible with irreversible, covalent inhibitors like Microcystin-LR, which permanently inactivate the enzyme [3]. Such pulse-chase designs are critical for establishing causality and for studying the dynamics of phosphorylation-dependent processes.

Validating PP2A as a Therapeutic Target Using Orthogonal Chemical Probes

To confidently attribute a biological effect to PP2A inhibition, researchers should employ an orthogonal approach using inhibitors with distinct binding sites. As established in Section 3, Okadaic Acid and Fostriecin bind to non-overlapping sites on the PP2A catalytic subunit [4]. Therefore, an experiment showing that both Okadaic Acid and Fostriecin produce the same phenotype provides strong evidence that the effect is due to on-target PP2A inhibition rather than off-target activity of either compound. This orthogonal validation strategy is a cornerstone of rigorous chemical biology and drug target validation studies [4].

Standardized Induction of Tauopathy for Alzheimer's Disease Drug Screening

For laboratories focused on neurodegenerative disease research, Okadaic Acid provides a highly reproducible and widely accepted method for inducing an Alzheimer's disease-like tauopathy state. As detailed in Section 3, treatment with 100 nM Okadaic Acid for 24 hours reliably induces tau hyperphosphorylation in neuronal cell lines and primary cultures [5]. This model is extensively used in the literature to screen for compounds that can prevent or reverse tau pathology. Adopting this standardized protocol ensures that new experimental findings can be directly compared to a vast body of existing research, facilitating faster and more reliable drug discovery efforts [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Okadaic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.